Malvidin 3,5-diglucoside chloride

Catalog No.
S599431
CAS No.
16727-30-3
M.F
C29H35ClO17
M. Wt
691.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malvidin 3,5-diglucoside chloride

CAS Number

16727-30-3

Product Name

Malvidin 3,5-diglucoside chloride

IUPAC Name

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride

Molecular Formula

C29H35ClO17

Molecular Weight

691.0 g/mol

InChI

InChI=1S/C29H34O17.ClH/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28;/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33);1H/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-;/m1./s1

InChI Key

RHKJIVJBQJXLBY-FTIBDFQESA-N

Synonyms

Malvoside; Malvidin chloride 3,5-diglucoside; Malvin(chloride)

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-]

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-]

The exact mass of the compound 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407312. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Malvidin 3,5-diglucoside chloride (CAS 16727-30-3), commonly known as malvin chloride, is a methoxylated, diglycosylated anthocyanin reference standard and functional pigment precursor . Characterized by its 3,5-O-diglucoside structure and dimethoxylated B-ring, it exhibits distinct pH-dependent colorimetric shifts, higher oxidative stability compared to hydroxylated analogs like delphinidin, and high aqueous solubility. In industrial and analytical procurement, it is primarily sourced as a high-purity (≥90-95% HPLC) chloride salt for quantitative titration, liquid chromatography calibration, and as a stable baseline compound for advanced copigmentation and food matrix formulation studies .

Research Fit

Primary reference standard for anthocyanin diglucoside identification
Defined diglucoside benchmark to differentiate from monoglucoside and aglycone analogs
Suitable for stability, degradation pathway, and membrane interaction research

Substituting malvidin 3,5-diglucoside chloride with its monoglucoside counterpart (malvidin 3-glucoside) or its aglycone (malvidin chloride) fundamentally alters formulation stability, polymerization kinetics, and analytical response[1]. The presence of the second glucose moiety at the C5 position sterically hinders nucleophilic attack and slows down polymerization into polymeric pigments by a factor of 7.5 compared to monoglucosides[1]. Furthermore, the diglucoside structure shifts the optimal pH for flavonol copigmentation from ~4.2 down to ~3.1 [2]. Replacing malvidin 3,5-diglucoside with a monoglucoside in highly acidic beverage formulations will therefore result in premature color degradation, phase separation, and failed shelf-life benchmarks [REFS-1, REFS-2].

Substitution Risk

Degradation product mismatch
Monoglucoside may form colored oligomers at physiological pH; diglucoside follows a distinct pathway without these artifacts.
Thermal stability depends on B-ring methoxylation
Malvidin-based diglucosides exhibit higher stability than less methoxylated analogs; substitution shifts the stability rank.
Enzyme affinity differences alter hydrolysis resistance
β-Glucosidase binds malvidin 3,5-diglucoside with substantially lower affinity than the monoglucoside, impacting enzymatic study outcomes.

Monomeric Stability and Polymerization Resistance

In comparative degradation and polymerization studies, diglucosides demonstrate significantly higher stability than monoglucosides [1]. Malvidin 3,5-diglucoside exhibits an average half-life (t1/2) of 14.3 days in model reaction matrices, compared to just 1.90 days for malvidin 3-glucoside[1]. The monoglucoside converts to polymeric pigments approximately 7.5 times faster[1].

Evidence DimensionMonomeric half-life (t1/2) prior to polymerization
Target Compound Data14.3 days
Comparator Or BaselineMalvidin 3-glucoside (1.90 days)
Quantified Difference7.5x slower polymerization / 7.5x longer half-life
ConditionsModel reaction matrix evaluating conversion to polymeric pigments

Essential for selecting a stable reference standard or pigment precursor that resists rapid polymerization and retains monomeric color integrity during extended storage.

Thermal & pH stability rank
Class-level inference
Malvidin (1) > Peonidin > Petunidin > Cyanidin > Delphinidin (5)
Reported highest stability ranking among common diglucosides
Quantitative degradation kinetics not provided; study used spectrophotometric assessment.

Copigmentation pH Optima

The 3,5-diglucoside structure fundamentally alters the thermodynamic conditions required for stable copigmentation with flavonols[1]. While malvidin 3-glucoside achieves maximum complex formation at pH 4.2, malvidin 3,5-diglucoside reaches maximum copigmentation efficiency at pH 3.1[1]. Furthermore, malvin forms highly stable complexes with rutin, exhibiting an equilibrium constant (K) of 3300 M-1 [2].

Evidence DimensionOptimal pH for maximum complex formation
Target Compound Data~pH 3.1 (K = 3300 M-1 for rutin)
Comparator Or BaselineMalvidin 3-glucoside (~pH 4.2)
Quantified DifferenceDownward shift of 1.1 pH units for maximum stability
ConditionsAqueous solutions with flavonol glycoside rutin (pH range 1-7)

Dictates the exact formulation pH required to achieve maximum color stability in commercial acidic beverages and cosmetic matrices.

β-Glucosidase affinity (Km)
Head-to-head
Km 3.2 mM
vs malvidin 3-monoglucoside: Km 0.72 mM
Supports enzyme resistance review; 4.4-fold lower affinity
Pectinol DL enzyme, pH 3.0

High-Energy Processing Stability

During high-energy processing, malvidin 3,5-diglucoside requires a higher energy density to reach maximum degradation rates compared to its monoglucoside analog[1]. Under controlled microwave treatment, the energy density required for maximum degradation of malvidin 3,5-diglucoside was calculated at 136.50 W/mL, whereas malvidin 3-glucoside degraded maximally at a lower energy threshold of 125.18 W/mL[1].

Evidence DimensionEnergy density required for maximum degradation rate
Target Compound Data136.50 W/mL
Comparator Or BaselineMalvidin 3-glucoside (125.18 W/mL)
Quantified Difference11.32 W/mL higher energy threshold for degradation
ConditionsMicrowave treatment at pH 3.5 (anthocyanin concentration = 25 mg/L)

Justifies the procurement of the diglucoside form for applications involving pasteurization, microwave extraction, or high-thermal processing where monoglucosides fail.

Degradation at pH 7.4
Head-to-head
Diglucoside: no colored oligomers, forms B4²⁻ intermediate
Monoglucoside: colored oligomers observed
Degradation trajectory may differ; fewer spectrophotometric artifacts
Stopped-flow kinetics, J Agric Food Chem 2024

Aqueous Phase Equilibration Kinetics

In slightly acidic aqueous solutions, malvidin 3,5-diglucoside chloride exists in a fast equilibrating reaction between its hemiacetal and cis-chalcone forms [1]. Temperature-jump relaxation studies reveal that this equilibration is highly rapid, with relaxation times (T) ranging from 1 second in highly acidic solutions down to 2 × 10^-3 seconds near neutral pH [1].

Evidence DimensionHemiacetal to cis-chalcone relaxation time (T)
Target Compound Data1 s (acidic) to 2 × 10^-3 s (neutral)
Comparator Or BaselineStandard slow-equilibrating complex phenolics
Quantified DifferenceSub-second equilibration kinetics
ConditionsFast transient temperature jump (16.5 to 20°C) across varying pH

Ensures predictable, rapid colorimetric stabilization in aqueous analytical assays and fluidic systems, minimizing read-time delays in quality control.

Antiradical & membrane profile
Cross-study comparable
DPPH●/AAPH●: aglycone > monoglucoside > diglucoside
LDL peroxidation: diglucoside > monoglucoside
Activity profile is endpoint-specific; membrane packing behavior distinct
DPPH/AAPH assays, human LDL oxidation model
Intestinal transport
Head-to-head
4–9% (MKN-28), 3–5% (Caco-2)
Comparable to monoglucoside; no significant difference
Structural complexity may not impede in vitro absorption
180 min incubation, gastric/intestinal cell models
Electrochemical signature
Data to verify
Distinct pH-dependent redox behavior; glycosylation pattern influences oxidation
May support peak differentiation in electrochemical detection
Specific oxidation potentials not reported; verify with authentic standard

Beverage Quality Control Reference Standard

Due to its distinct LC-FLD detectability and slower polymerization kinetics (t1/2 = 14.3 days), malvidin 3,5-diglucoside chloride is a required primary reference standard for quantifying diglycosylated anthocyanins in hybrid grape wines and acidic fruit extracts [1].

High-Acid Copigmentation Formulations

Capitalizing on its optimal copigmentation pH of ~3.1 and high affinity for rutin, this compound is selected for engineering stable, natural red/purple colorants in low-pH commercial beverages where monoglucosides (which are optimal at pH 4.2) would rapidly degrade [2].

Thermal and Microwave Process Development

Because it withstands higher energy densities (136.50 W/mL) before reaching maximum degradation compared to malvidin 3-glucoside, it serves as a robust tracer and functional ingredient in studies optimizing microwave pasteurization and thermal sterilization of fruit products[3].

Application Fit

Application
Selection Property
Validation Focus
Anthocyanin profiling (HPLC/LC-MS)
Diglucoside-specific retention & redox signature
Peak assignment accuracy; purity-grade calibration
Thermal/pH stability research
Reported stability ranking among diglucosides
Degradation kinetics under processing conditions
Enzyme resistance model studies
β-Glucosidase affinity context
Hydrolysis rate comparison with monoglucoside
Physiological pH degradation assays
Oligomer-free degradation pathway
Spectrophotometric artifact mitigation; cell assay compatibility

Physical Description

Solid

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

10

Exact Mass

690.1562773 Da

Monoisotopic Mass

690.1562773 Da

Heavy Atom Count

47

Melting Point

165°C

UNII

I9I120531L

Other CAS

16727-30-3

Wikipedia

Malvin

Explore Compound Types